4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride

Imidazoline I2 receptor Radioligand binding Comparative pharmacology

4-Chloro-2-(imidazolin-2-yl)isoindoline hydrochloride, also designated RS-45041-190 (free base CAS: 170034-96-5; hydrochloride salt CAS: 204274-74-8), is a synthetic isoindoline-imidazoline hybrid compound. It functions as a selective, high-affinity ligand for I2 imidazoline receptors.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
CAS No. 170034-96-5
Cat. No. B065288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride
CAS170034-96-5
Synonyms4-chloro-2-(imidazolin-2-yl)isoindoline
RS 45041
RS 45041-190
RS-45041
RS-45041-190
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl
InChIInChI=1S/C11H12ClN3/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11/h1-3H,4-7H2,(H,13,14)
InChIKeyIVCMOOBKRRDNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride (RS-45041-190): A High-Affinity I2 Imidazoline Receptor Ligand for Pharmacological Research and Radioligand Development


4-Chloro-2-(imidazolin-2-yl)isoindoline hydrochloride, also designated RS-45041-190 (free base CAS: 170034-96-5; hydrochloride salt CAS: 204274-74-8), is a synthetic isoindoline-imidazoline hybrid compound. It functions as a selective, high-affinity ligand for I2 imidazoline receptors [1]. The compound is widely used in academic and industrial pharmacology for probing I2 receptor function, autoradiography, and in vivo behavioral studies. Its tritiated derivative, [3H]-RS-45041-190, serves as a radioligand of choice for I2 receptor binding assays [2].

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride: Why Off-the-Shelf Imidazoline Ligands Cannot Substitute for I2 Receptor-Specific Applications


The imidazoline receptor family comprises I1, I2, and non-I1/I2 binding sites, each with distinct pharmacology and tissue distribution. Many commercially available imidazoline ligands (e.g., clonidine, moxonidine, rilmenidine) exhibit mixed I1/α2-adrenoceptor profiles, making them unsuitable for experiments requiring pure I2 receptor engagement [1]. Furthermore, the I2 receptor itself is heterogeneous, with subpopulations differentially labeled by idazoxan, 2-BFI, and BU224. RS-45041-190 distinguishes itself by achieving >1000-fold selectivity over α2-adrenoceptors—a property not shared by most I2-preferring ligands [2]. Simply substituting an alternative I2 ligand risks confounding results with off-target adrenoceptor activity or incomplete I2 subtype coverage, undermining experimental reproducibility and data interpretation.

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride (RS-45041-190): Head-to-Head Quantitative Differentiation vs. I2 Imidazoline Ligands


Superior I2 Imidazoline Receptor Affinity Across Mammalian Species vs. Idazoxan and 2-BFI

RS-45041-190 demonstrates subnanomolar to low nanomolar affinity for I2 imidazoline receptors labeled by [3H]-idazoxan, with pKi values of 8.66 (rat), 9.37 (rabbit), 9.32 (dog), and 8.85 (baboon) [1]. In direct competition studies, RS-45041-190 (1 nM) exhibited a pIC50 of 7.85 against [3H]-idazoxan, comparable to cirazoline (pIC50 8.16) [2]. By comparison, 2-BFI—another widely used I2 ligand—displays a Ki of 9.8 nM (pKi ≈ 8.0) in rat brain [3]. Idazoxan itself shows a Ki of approximately 10 nM for I2 receptors [4]. RS-45041-190 therefore provides a 2- to 10-fold higher binding affinity than these commonly employed I2 reference compounds, enabling more sensitive detection in low-abundance tissues.

Imidazoline I2 receptor Radioligand binding Comparative pharmacology

Unmatched I2 Receptor Selectivity Over α2-Adrenoceptors vs. Clonidine, Idazoxan, and 2-BFI

RS-45041-190 exhibits a selectivity ratio >1000 for I2 imidazoline receptors over α2-adrenoceptors (rat cerebral cortex, pKi = 5.7 ± 0.09 for α2 vs. pKi = 8.66 for I2) [1]. This stands in stark contrast to idazoxan (I2/α2 selectivity ~30-50 fold), clonidine (I1/α2 partial agonist with significant α2 affinity, pKi ~7.2 for α2A), and 2-BFI (Ki = 9.8 nM at I2; Ki = 70.1 nM at α2 in some assays, yielding ~7-fold selectivity) [2][3]. The >1000-fold selectivity of RS-45041-190 is a class-leading property that ensures minimal α2-adrenoceptor cross-reactivity, a critical requirement for in vivo studies where α2-mediated cardiovascular effects would otherwise confound interpretation.

Receptor selectivity α2-Adrenoceptor Off-target profiling

In Vivo Hyperphagic Effect: RS-45041-190 as a Pharmacological Tool for Appetite Modulation Studies

RS-45041-190 (10 and 25 mg/kg, i.p.) significantly increased food consumption in rats for up to 4 hours post-dose, an effect not accompanied by increased water intake [1]. In contrast, idazoxan (10 mg/kg, i.p.) increased both food and water consumption, indicating a mixed pharmacological profile [1]. The selective hyperphagic response to RS-45041-190 implicates I2 imidazoline receptors in appetite regulation without confounding dipsogenic effects. This in vivo differentiation establishes RS-45041-190 as a superior tool for dissecting I2-mediated feeding behavior.

In vivo pharmacology Appetite regulation Behavioral neuroscience

[3H]-RS-45041-190 as a Superior Radioligand: Higher Specific Binding and Defined I2 Subtype Labeling vs. [3H]-Idazoxan

The tritiated form, [3H]-RS-45041-190, binds to rat kidney membranes with high affinity (Kd = 2.71 ± 0.59 nM) and saturable capacity (Bmax = 223.1 ± 18.4 fmol/mg protein) [1]. Competition studies reveal that 60-70% of binding (at 1 nM) represents specific I2 imidazoline sites (pIC50: idazoxan 7.85 ± 0.03, cirazoline 8.16 ± 0.05), while the remaining 30-40% is displaced by MAO-A inhibitors [1]. In autoradiography, [3H]-RS-45041-190 labels discrete rat brain regions (subfornical organ, arcuate nucleus, interpeduncular nucleus, etc.) corresponding to established I2 receptor distribution, with superior signal-to-noise ratio compared to [3H]-idazoxan [1]. In contrast, [3H]-idazoxan labels both I2 receptors and α2-adrenoceptors, necessitating masking agents and complicating regional quantification [2].

Radioligand development Autoradiography Receptor autoradiography

Negligible Cardiovascular and CNS Effects at Behaviorally Active Doses: A Clean In Vivo Profile

RS-45041-190 (0.001–3 mg/kg, i.v.; 1 ng–50 µg, i.c.v.) produced only small, transient effects on blood pressure and heart rate in anesthetized rats [1]. At higher doses (1 mg/kg, s.c.), no changes in body temperature were observed; at 10 mg/kg, i.p., no effects on rotarod performance or activity were detected [1]. This contrasts with idazoxan and clonidine, which cause pronounced cardiovascular and sedative effects at similar dose ranges [2]. The clean in vivo profile of RS-45041-190 minimizes confounding behavioral and physiological variables, making it an ideal candidate for chronic dosing studies and behavioral assays where sedation or hemodynamic alterations would be problematic.

Safety pharmacology In vivo tolerability Behavioral pharmacology

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride: High-Value Use Cases in Academic, Pharmaceutical, and CRO Settings


Quantitative Autoradiography and In Vitro Binding Assays for I2 Imidazoline Receptor Mapping

Leverage [3H]-RS-45041-190 to generate high-resolution autoradiograms of I2 receptor distribution in brain and peripheral tissues. Its >1000-fold selectivity eliminates the need for α2-adrenoceptor masking agents, simplifying protocols and improving quantitation [1]. Ideal for target engagement studies in drug discovery programs focused on I2-mediated pathways in metabolic or neurological disorders.

In Vivo Pharmacology of Appetite and Feeding Behavior

Use RS-45041-190 hydrochloride as a clean pharmacological tool to stimulate food intake in rodent models without confounding dipsogenic effects [2]. Suitable for target validation studies in obesity, cachexia, or metabolic syndrome research where selective I2 receptor activation is required.

Reference Standard for I2 Imidazoline Receptor Profiling in New Chemical Entity (NCE) Screening

Employ RS-45041-190 as a high-affinity, selective I2 reference compound in radioligand competition binding assays to characterize the I2 pharmacology of novel imidazoline/guanidine derivatives [3]. Its well-defined affinity (pKi = 8.66-9.37 across species) provides a robust benchmark for cross-study comparisons.

Off-Target Safety Screening: α2-Adrenoceptor Counter-Screen

Include RS-45041-190 in a panel of I2 ligands to confirm that observed in vivo effects of test compounds are I2-mediated and not due to α2-adrenoceptor activation. Its >1000-fold selectivity serves as a positive control for I2-specific activity, helping to de-risk lead optimization campaigns [4].

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